![molecular formula C23H16Cl2N2O2S2 B2443318 5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide CAS No. 325987-22-2](/img/structure/B2443318.png)

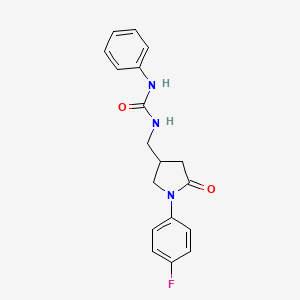

5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

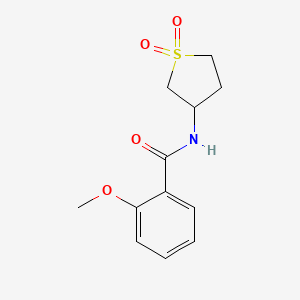

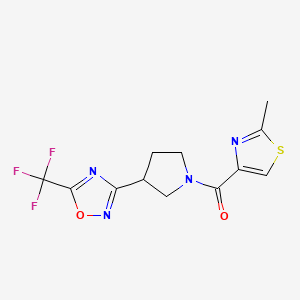

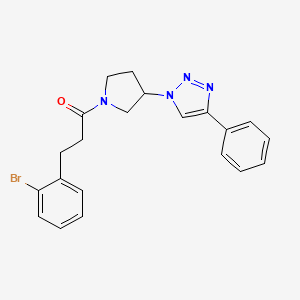

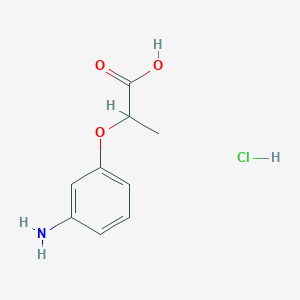

The compound “5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide” is also known as Rivaroxaban Dimer Impurity . It has a molecular formula of C38H36Cl2N6O10S2 and a molecular weight of 871.8 g/mol . It is a highly potent and selective, direct FXa inhibitor . This compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound starts from 5-chlorothiophene-2-carbonyl chloride, (2 S)-3-amino-propane-1,2-diol and 4- (4-aminophenyl)-3-morpholinone . Another synthesis method involves refluxing 5-chloro-thiophene-2-carboxylic acid with thionyl chloride and DMF in dichloromethane for 16 hours .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C38H36Cl2N6O10S2/c39-31-11-9-29 (57-31)35 (49)42-18-28-20-46 (38 (52)56-28)26-7-3-24 (4-8-26)44 (36 (50)30-10-12-32 (40)58-30)14-16-53-21-33 (47)41-17-27-19-45 (37 (51)55-27)25-5-1-23 (2-6-25)43-13-15-54-22-34 (43)48/h1-12,27-28H,13-22H2, (H,41,47) (H,42,49) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 871.8 g/mol . It has a computed XLogP3-AA value of 5, indicating its lipophilicity . It has 2 hydrogen bond donors and 12 hydrogen bond acceptors . The compound has a rotatable bond count of 15 . The exact mass of the compound is 870.1311391 g/mol .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of thiophene carboxamide derivatives involves various chemical reactions, including reactions with aminopropanamides, leading to the preparation of a series of carboxamides. These compounds are then further processed through base-catalysed ring closure reactions to yield 4,5-dihydro-1H-imidazol-5-ones, which are studied for potential modifications and applications (Sedlák et al., 2008).

Biological Activities

Thiophene carboxamide derivatives exhibit a range of biological activities. For example, some derivatives have shown antibacterial and antifungal activities, indicating their potential as therapeutic agents (Vasu et al., 2003). Moreover, specific thiophene and benzothiophene derivatives have been identified as cytotoxic agents, suggesting their use in anticancer research (Mohareb et al., 2016).

Chemical Functionalities Optimization

Optimization of chemical functionalities in thiophene carboxamide derivatives is crucial for enhancing their pharmacological properties. Research indicates that the modification of structural elements can significantly impact the binding affinity and biological activity of these compounds, as demonstrated in the context of cannabinoid receptor 1 modulation (Khurana et al., 2014).

Conformational Analysis

The analysis of conformational polymorphism in pharmaceutical solids containing thiophene derivatives has been facilitated by solid-state NMR and electronic structure calculations. This research provides insights into the molecular structure and dynamics of these compounds, which is essential for understanding their physicochemical properties and interactions with biological targets (Smith et al., 2006).

Mécanisme D'action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for this compound.

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and anti-hiv activities . These activities suggest that the compound may interact with its targets to modulate a variety of biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Similar compounds have been reported to exhibit good oral bioavailability , suggesting that this compound may also have favorable pharmacokinetic properties.

Action Environment

It’s worth noting that the efficacy and stability of similar compounds can be influenced by a variety of factors, including temperature, ph, and the presence of other compounds .

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-[4-[[4-[(5-chlorothiophene-2-carbonyl)amino]phenyl]methyl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N2O2S2/c24-20-11-9-18(30-20)22(28)26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-23(29)19-10-12-21(25)31-19/h1-12H,13H2,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCZOQDSEWXUDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Cl)NC(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2443236.png)

![[4-(4-Methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2443238.png)

![2-(3-fluorophenyl)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2443239.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide](/img/structure/B2443242.png)

![2-Chloro-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2443250.png)

![Tert-butyl N-[[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopentyl]methyl]carbamate](/img/structure/B2443252.png)

![2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2443253.png)